REACTION_SMILES
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[C:21](=[O:22])([O-:23])[O-:24].[CH3:18][NH:19][CH3:20].[CH3:27][CH2:28][OH:29].[CH:1](=[O:2])[CH:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])[c:9]1[cH:10][cH:11][c:12]([O:15][CH3:16])[cH:13][cH:14]1.[ClH:17].[K+:25].[K+:26]>>[CH:1](=[C:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])[c:9]1[cH:10][cH:11][c:12]([O:15][CH3:16])[cH:13][cH:14]1)[N:19]([CH3:18])[CH3:20]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CCOC(=O)C(C=O)c1ccc(OC)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CCOC(=O)C(C=O)c1ccc(OC)cc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
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Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(=CN(C)C)c1ccc(OC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |